molecular formula C5H11Br B597354 1-Bromopentane-1,1,2,2-d4 CAS No. 1219803-61-8

1-Bromopentane-1,1,2,2-d4

Cat. No.: B597354
CAS No.: 1219803-61-8
M. Wt: 155.071
InChI Key: YZWKKMVJZFACSU-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromopentane-1,1,2,2-d4 is a deuterated derivative of 1-Bromopentane, where four hydrogen atoms are replaced by deuterium atoms. This compound is a bromoalkane, characterized by the presence of a bromine atom attached to a pentane chain. It is a colorless liquid and is used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromopentane-1,1,2,2-d4 can be synthesized through the bromination of 1-Pentanol-1,1,2,2-d4. The reaction involves the use of hydrogen bromide in the presence of sulfuric acid, which facilitates the substitution of the hydroxyl group with a bromine atom. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen bromide to 1-Pentanol-1,1,2,2-d4 in a reactor, followed by distillation to purify the product. The use of catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromopentane-1,1,2,2-d4 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile such as hydroxide, cyanide, or amine.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form pentene derivatives.

    Oxidation and Reduction: Though less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and ammonia are common reagents. The reactions are typically carried out in polar solvents like water or alcohol.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used, often in non-polar solvents like dimethyl sulfoxide.

    Oxidation and Reduction: Reagents like potassium permanganate or lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are pentanol, pentanenitrile, and pentylamine.

    Elimination Reactions: The primary product is pentene.

    Oxidation and Reduction: Depending on the reagents, products can include pentanoic acid or pentane.

Scientific Research Applications

1-Bromopentane-1,1,2,2-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor in the synthesis of various organic compounds and is used in mechanistic studies of nucleophilic substitution and elimination reactions.

    Biology: It is used in labeling studies to trace metabolic pathways and understand enzyme mechanisms.

    Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs which have improved metabolic stability.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Comparison with Similar Compounds

1-Bromopentane-1,1,2,2-d4 can be compared with other bromoalkanes such as:

    1-Bromopentane: The non-deuterated version, which has similar reactivity but different kinetic isotope effects.

    2-Bromopentane: An isomer with the bromine atom on the second carbon, leading to different reactivity and product distribution.

    1-Bromohexane: A longer chain bromoalkane with different physical properties and reactivity.

The uniqueness of this compound lies in its deuterium atoms, which provide enhanced stability and distinct kinetic properties, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKKMVJZFACSU-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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